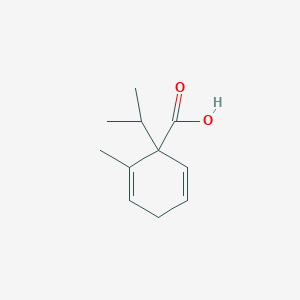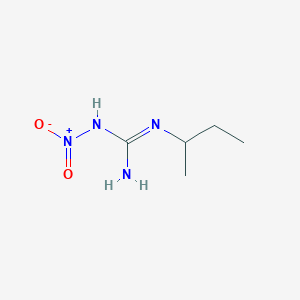
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its potential use in therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and subsequent functionalization with the chloroethyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps to remove any impurities and ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways to create more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool for researchers.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of similar compounds and their interactions with biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further research in pharmacology.
Industry: In the industrial sector, this compound may be used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide involves its interaction with specific molecular targets within cells. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Methotrexate: A compound with a similar structure used in chemotherapy.
Cyclophosphamide: Another compound with similar therapeutic applications.
Ifosfamide: A related compound used in cancer treatment.
Uniqueness: Ethanol, 2-((3-(2-chloroethyl)tetrahydro-5,5-dimethyl-2H-1,3,2-oxazaphosphorin-2-yl)amino)-, methanesulfonate (ester), p-oxide is unique due to its specific structural features and the presence of the oxazaphosphorin ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
37752-35-5 |
|---|---|
Fórmula molecular |
C10H22ClN2O5PS |
Peso molecular |
348.78 g/mol |
Nombre IUPAC |
2-[[3-(2-chloroethyl)-5,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]amino]ethyl methanesulfonate |
InChI |
InChI=1S/C10H22ClN2O5PS/c1-10(2)8-13(6-4-11)19(14,17-9-10)12-5-7-18-20(3,15)16/h4-9H2,1-3H3,(H,12,14) |
Clave InChI |
GJYZTIXTZDOCOX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(P(=O)(OC1)NCCOS(=O)(=O)C)CCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


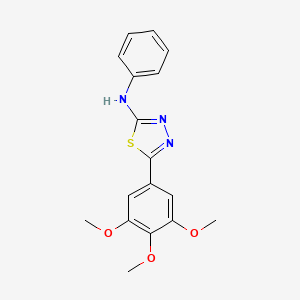
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)


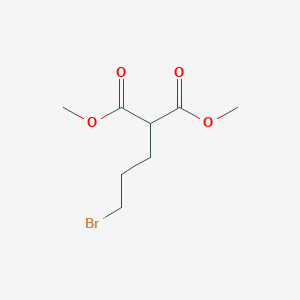
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
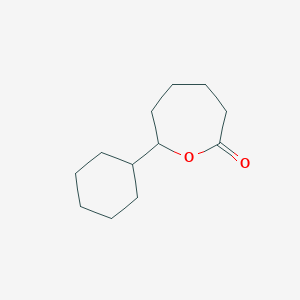
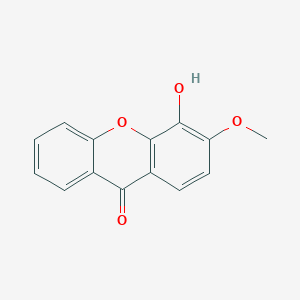
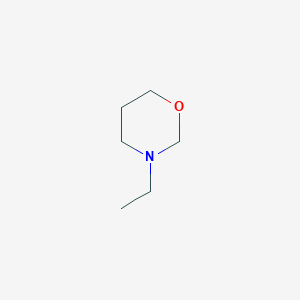

![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
